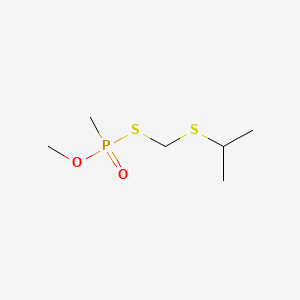
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester is a chemical compound with a complex structure and significant applications in various fields. This compound is known for its unique properties and reactivity, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester involves several steps. One common method includes the reaction of methyl phosphonothioic dichloride with isopropyl mercaptan in the presence of a base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the sulfur atom in the compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, affecting the phosphorus-sulfur bond.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium alkoxides, leading to the replacement of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides, flame retardants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, affecting their function. This interaction can lead to various biological effects, depending on the target and the compound’s concentration.
Vergleich Mit ähnlichen Verbindungen
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester can be compared with other similar compounds, such as:
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phosphonothioic acid, P-methyl-, S-[2-(diethylamino)ethyl] O-(1-methylethyl) ester: Another related compound with distinct properties and uses.
Phosphorothioic acid, S-[2-[(1-cyano-1-methylethyl)amino]-2-oxoethyl] O,O-diethyl ester: Differing in functional groups, resulting in unique chemical behavior and applications.
Eigenschaften
CAS-Nummer |
104685-22-5 |
|---|---|
Molekularformel |
C6H15O2PS2 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
2-[[methoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]propane |
InChI |
InChI=1S/C6H15O2PS2/c1-6(2)10-5-11-9(4,7)8-3/h6H,5H2,1-4H3 |
InChI-Schlüssel |
JDIWWKLALRGNJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCSP(=O)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















